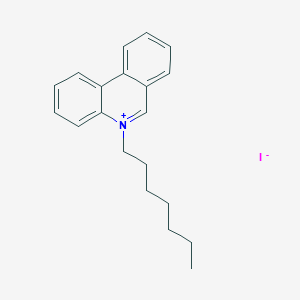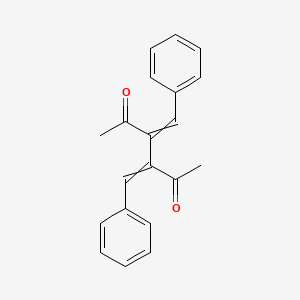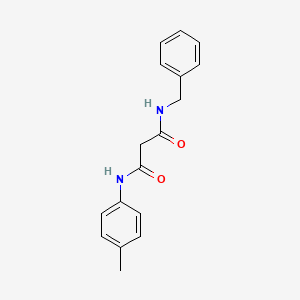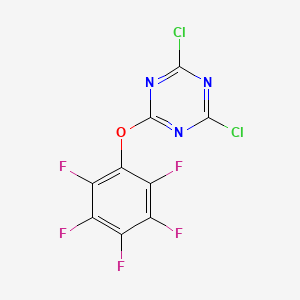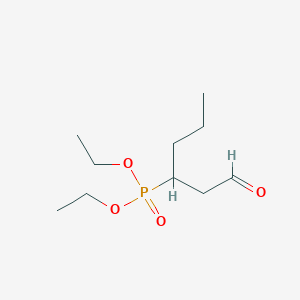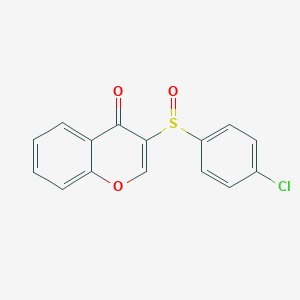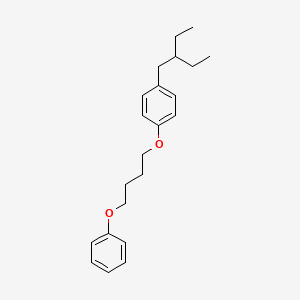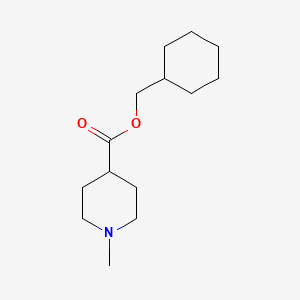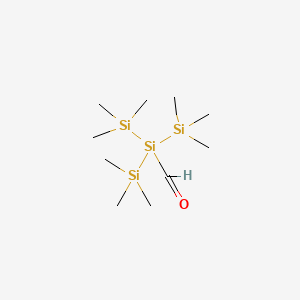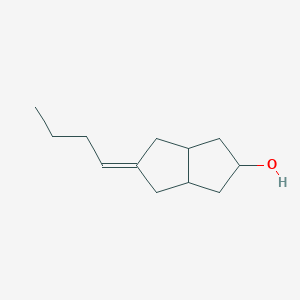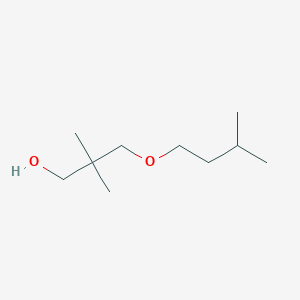
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger aliphatic chain. This compound is known for its unique structure, which includes a branched alkyl group and an ether linkage, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol typically involves the reaction of 3-methylbutanol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Alkyl halides.
科学研究应用
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The ether linkage also plays a role in its interaction with hydrophobic regions of proteins and membranes.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-propanol: Similar structure but lacks the ether linkage.
3-Methyl-1-butanol: Similar alkyl group but different overall structure.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Similar backbone but with a different substituent.
Uniqueness
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol is unique due to its combination of a branched alkyl group and an ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
113412-44-5 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(3-methylbutoxy)propan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-9(2)5-6-12-8-10(3,4)7-11/h9,11H,5-8H2,1-4H3 |
InChI 键 |
UCBKXWZINUKTOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOCC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


